Ethanamine, 2,2-dimethoxy-N,N-dimethyl-

Description

Nomenclature and Chemical Identity

The precise identification of a chemical compound is fundamental in scientific discourse. Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is identified through a systematic set of names, numbers, and codes, ensuring unambiguous communication among researchers.

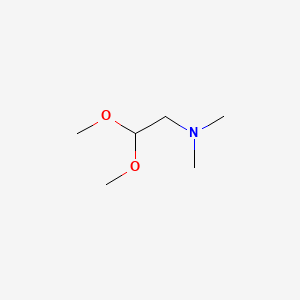

IUPAC Name: 2,2-dimethoxy-N,N-dimethylethanamine

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized nomenclature for chemical compounds. The designated IUPAC name for this compound is 2,2-dimethoxy-N,N-dimethylethanamine. An alternative, though also acceptable, IUPAC name is 2,2-Dimethoxy-N,N-dimethylethan-1-amine. researchgate.net

Common Synonyms and Acronyms

In addition to its formal IUPAC name, this compound is known by several synonyms in chemical literature and supplier catalogs. These include (Dimethylamino)acetaldehyde dimethyl acetal (B89532), N-(2,2-Dimethoxyethyl)dimethylamine, and 2,2-dimethoxyethyl(dimethyl)amine. rsc.orgresearchgate.net

CAS Registry Number: 38711-20-5

The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance. The CAS Registry Number for Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is 38711-20-5. researchgate.netbldpharm.com This number is a definitive reference point in databases and regulatory submissions.

Molecular Formula: C6H15NO2

The molecular formula, C6H15NO2, denotes the elemental composition of the molecule, indicating it is comprised of six carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. researchgate.net

InChI and InChIKey Identifiers

The IUPAC International Chemical Identifier (InChI) and its condensed version, the InChIKey, provide a standard way to encode molecular structures.

InChI: InChI=1S/C6H15NO2/c1-7(2)5-6(8-3)9-4/h6H,5H2,1-4H3

InChIKey: HUYAEQCJNXODLQ-UHFFFAOYSA-N

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2,2-dimethoxy-N,N-dimethylethanamine | |

| CAS Registry Number | 38711-20-5 | researchgate.netbldpharm.com |

| Molecular Formula | C6H15NO2 | researchgate.net |

| InChI | InChI=1S/C6H15NO2/c1-7(2)5-6(8-3)9-4/h6H,5H2,1-4H3 | |

| InChIKey | HUYAEQCJNXODLQ-UHFFFAOYSA-N |

Significance in Contemporary Chemical Research

Ethanamine, 2,2-dimethoxy-N,N-dimethyl- serves as a valuable reagent in organic synthesis, particularly as a precursor for introducing a formyl group (-CHO) into molecules. Its utility is highlighted in modern synthetic methodologies, such as photoredox catalysis.

Recent research has demonstrated its role as a formylating source in the C-3 formylation of indoles, a class of organic compounds prevalent in natural products and pharmaceuticals. bldpharm.com In a study published in 2025, researchers utilized Ethanamine, 2,2-dimethoxy-N,N-dimethyl- in a red-light-mediated reaction catalyzed by a helical carbenium ion. bldpharm.com This method provides an efficient and scalable route to C-3 formylated indoles under mild conditions. bldpharm.com The significance of this application lies in the importance of the formyl group as a synthetic handle for further functionalization of the indole (B1671886) core. bldpharm.com

Furthermore, this compound has been employed as a carbon monoxide (CO) source in photoredox/nickel dual catalysis for the formylation of aryl halides. This approach circumvents the direct use of gaseous and toxic carbon monoxide, offering a more practical and safer alternative for synthesizing aromatic aldehydes. The ability of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- to act as an electron donor and subsequently fragment to a formylating species under photocatalytic conditions underscores its importance in developing innovative and sustainable synthetic protocols. bldpharm.com These applications position it as a key building block in the synthesis of complex molecules for various fields, including medicinal chemistry and materials science.

Role as a Research Compound

The primary role of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- in a research setting is that of a C2 synthon. It effectively provides a two-carbon unit containing a nucleophilic nitrogen and a latent electrophilic carbon (the masked aldehyde). The acetal group is stable under basic and neutral conditions, allowing for manipulations of other parts of a molecule without affecting the aldehyde functionality. Upon treatment with acid, the acetal is readily hydrolyzed to reveal the reactive aldehyde, which can then participate in a wide array of chemical reactions such as condensations, cyclizations, and additions.

This compound and its analogues are instrumental in the synthesis of various nitrogen-containing molecules. For instance, the related primary amine, aminoacetaldehyde dimethyl acetal, is a common starting material for the synthesis of N-protected derivatives which are precursors to complex structures like (Z)-2-oxyenamides and inhibitors of activin receptor-like kinase 5 (ALK5). researchgate.net

Contribution to Fundamental Organic Chemistry

The utility of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- and its relatives contributes significantly to the field of heterocyclic chemistry. The dual functionality allows for the construction of various ring systems. For example, a common strategy involves a reaction utilizing the amine functionality, followed by the deprotection of the acetal and subsequent intramolecular cyclization via the newly revealed aldehyde.

A closely related and extensively studied compound, N,N-dimethylformamide dimethyl acetal (DMF-DMA), highlights the synthetic potential of the dimethylamino and acetal functionalities. chemicalbook.comresearchgate.net DMF-DMA is a one-carbon synthon used to construct a vast range of heterocycles, including pyrimidines, pyridines, and indoles. scirp.orgresearchgate.netscirp.org By analogy, Ethanamine, 2,2-dimethoxy-N,N-dimethyl- offers the potential for similar, yet distinct, synthetic pathways by introducing a two-carbon fragment.

Emerging Areas of Investigation

Current and future research involving Ethanamine, 2,2-dimethoxy-N,N-dimethyl- and similar acetal-protected aminoaldehydes is increasingly directed towards medicinal chemistry and materials science. The synthesis of ALK5 inhibitors, for example, points to the potential of these building blocks in developing therapeutics for conditions such as cardiac fibrosis. researchgate.net The ability to readily construct complex nitrogen-containing scaffolds makes this class of compounds attractive for creating libraries of novel molecules for drug discovery screening.

Historical Context and Prior Research Trajectories

The development and use of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- are rooted in the broader history of aminoacetaldehyde acetals as synthetic intermediates.

Early Synthetic Endeavors

Historically, the synthesis of aminoacetaldehyde acetals has been approached through several routes. One of the earliest and most straightforward methods involves the reaction of a haloacetaldehyde acetal with an amine. For example, aminoacetaldehyde diethyl acetal can be prepared from chloroacetaldehyde (B151913) diethyl acetal and ammonia (B1221849). google.com A similar approach using dimethylamine (B145610) would yield the N,N-dimethyl derivative.

Another established method is the hydrogenation of dialkoxyacetonitriles. google.com This process typically involves reacting the nitrile with hydrogen gas under pressure in the presence of a catalyst, often with ammonia present to favor the formation of the primary amine. Subsequent methylation would then lead to the desired tertiary amine. More recent patented methods often focus on improving yield, purity, and industrial scalability, for example, by reacting chloroacetaldehyde dimethyl acetal with ammonia or an amine in an aqueous solution under heat and pressure. google.comgoogle.com

Evolution of Research Focus

The research trajectory for compounds like Ethanamine, 2,2-dimethoxy-N,N-dimethyl- has evolved from a focus on fundamental synthetic methodology to its application as a sophisticated building block in target-oriented synthesis. Initially, the challenge lay in developing efficient and high-yielding preparations of these bifunctional molecules. google.com

As these methods became more robust, the focus shifted to leveraging the unique reactivity of these compounds. The ability to act as a "masked" aminoaldehyde has been exploited in the synthesis of a wide variety of more complex molecules, particularly heterocyclic compounds that are of interest in pharmaceuticals and agrochemicals. researchgate.netchemicalbook.com The evolution reflects a broader trend in organic chemistry: the development of versatile building blocks that enable the efficient and controlled assembly of complex molecular targets.

Properties

IUPAC Name |

2,2-dimethoxy-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-7(2)5-6(8-3)9-4/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYAEQCJNXODLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7068134 | |

| Record name | Ethanamine, 2,2-dimethoxy-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38711-20-5 | |

| Record name | 2,2-Dimethoxy-N,N-dimethylethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38711-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanamine, 2,2-dimethoxy-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038711205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, 2,2-dimethoxy-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanamine, 2,2-dimethoxy-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethoxyethyl(dimethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations

Comprehensive Synthetic Routes

The construction of the target molecule relies on the formation of key carbon-nitrogen bonds. The primary approaches include creating the tertiary amine via reductive amination, leveraging condensation reactions, direct alkylation, or employing sophisticated protection group strategies to ensure selectivity.

Reductive amination is a highly effective method for forming amines from carbonyl compounds. In the context of synthesizing Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, this pathway typically involves the reaction of 2,2-dimethoxyacetaldehyde (B46314) with dimethylamine (B145610). The reaction proceeds in two stages: the initial condensation to form an unstable iminium salt, which is then reduced in situ to the desired tertiary amine.

A variety of reducing agents can be employed for this transformation, each with specific operational conditions. The choice of reagent can influence reaction efficiency and compatibility with other functional groups. While direct reductive amination is efficient, the availability and stability of the starting material, 2,2-dimethoxyacetaldehyde (which often exists as an aqueous solution), can present limitations. google.com

| Reducing Agent | Typical Conditions | Key Characteristics |

|---|---|---|

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloromethane (B109758) (DCM) or Dichloroethane (DCE), Room Temperature | Mild and selective, tolerates a wide range of functional groups. Does not reduce the starting aldehyde. |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol (B129727) (MeOH), pH 6-7 | Effective for reducing iminium ions but is highly toxic. Requires pH control. |

| Catalytic Hydrogenation (H₂/Catalyst) | Palladium on Carbon (Pd/C), Platinum Oxide (PtO₂), or Raney Nickel; Elevated pressure and temperature | "Green" method with water as the only byproduct, but may require specialized high-pressure equipment. |

The cornerstone of the reductive amination pathway is the initial condensation reaction between the carbonyl group of 2,2-dimethoxyacetaldehyde and the nucleophilic dimethylamine. This acid-catalyzed reaction forms a water molecule and a key reactive intermediate, the N,N-dimethylethaniminium ion, which bears the 2,2-dimethoxy group. This intermediate is generally not isolated but is immediately subjected to reduction.

Related condensation strategies have been reported for structurally similar compounds. For instance, the condensation of 2,2-diethoxyacetaldehyde (B1605919) with an amine and benzotriazole (B28993) can form a stable Mannich base. google.com This type of intermediate can then undergo further reactions, such as substitution with a Grignard reagent, to introduce structural diversity before revealing the amine. google.com This highlights how condensation can be harnessed not just for direct amination but also as part of a more elaborate synthetic sequence.

A classical approach to forming C-N bonds is the direct alkylation of an amine with an alkyl halide. Theoretically, Ethanamine, 2,2-dimethoxy-N,N-dimethyl- could be synthesized by the SN2 reaction of dimethylamine with a suitable 2,2-dimethoxyethyl halide, such as 2-bromo-1,1-dimethoxyethane (B145963) or 2-chloro-1,1-dimethoxyethane. This reaction is typically performed in the presence of a base to neutralize the hydrohalic acid formed.

However, this method is often plagued by a lack of selectivity. nih.gov The primary product, the desired tertiary amine, is itself nucleophilic and can react further with the alkyl halide to produce a quaternary ammonium (B1175870) salt as an undesired byproduct. Controlling the reaction stoichiometry and conditions is crucial to minimize this over-alkylation. Modern alternatives, such as using dimethyl carbonate for methylation, offer greener and more selective options but fall outside this specific pathway. nih.gov

| Reactants | Reaction Type | Potential Byproduct | General Conditions |

|---|---|---|---|

| Dimethylamine + 2-bromo-1,1-dimethoxyethane | Nucleophilic Substitution (SN2) | (2,2-dimethoxyethyl)trimethylammonium bromide | Solvent (e.g., THF, Acetonitrile), Base (e.g., K₂CO₃, Et₃N) |

In more complex syntheses, direct functionalization can lead to a mixture of products or undesired side reactions. Protection group strategies are therefore employed to temporarily mask a reactive functional group, allowing other parts of the molecule to be modified selectively. google.com After the desired transformations are complete, the protecting group is removed to reveal the original functionality. This approach is particularly valuable for achieving a specific degree of alkylation on a nitrogen atom.

A common strategy for the controlled synthesis of amines involves the use of a benzyl (B1604629) group as a removable protecting group. For instance, a primary amine like the commercially available 2,2-dimethoxyethylamine can be protected through condensation with benzaldehyde (B42025) to form an N-benzylidene imine. guidechem.com This imine can be reduced to the corresponding N-benzyl secondary amine, N-benzyl-2,2-dimethoxyethanamine.

This secondary amine is now a substrate for controlled methylation. The benzyl group effectively "blocks" one of the sites that would be available in a reaction starting from ammonia (B1221849), guiding the synthesis toward a specific substitution pattern. The N-benzyl group can be readily removed at a later stage via catalytic hydrogenolysis (H₂/Pd/C), a process that regenerates the secondary amine or, if performed after further alkylation, can reveal the final product. A patent for preparing 2-methoxy ethylamine (B1201723) outlines a similar strategy where an imine is formed with benzaldehyde, followed by methylation and deprotection.

Following the formation of a protected secondary amine, such as N-benzyl-2,2-dimethoxyethanamine, selective methylation can be carried out. A classical method involves the use of a strong base (creating alkaline conditions) to deprotonate the amine, followed by the addition of a methylating agent. For example, sodium hydride (NaH) can be used to generate the corresponding amide anion, which then acts as a potent nucleophile, attacking a molecule like methyl iodide (CH₃I).

This process can be controlled to add a single methyl group. To achieve the N,N-dimethyl substitution pattern of the target compound, a subsequent reductive amination step using formaldehyde (B43269) (the Eschweiler-Clarke reaction) on the N-methyl secondary amine is often more efficient than a second alkylation with methyl iodide. Competing reactions, such as methylation at other nucleophilic sites within a complex molecule, can be a significant challenge, necessitating careful selection of reagents and conditions. google.com

Protection Group Strategies for Controlled Synthesis

Deprotection and Hydrochloride Salt Formation

In multi-step syntheses involving Ethanamine, 2,2-dimethoxy-N,N-dimethyl- or its parent structures, the acetal (B89532) group often serves as a protecting group for an aldehyde functionality. The deprotection of the 2,2-dimethoxy acetal to reveal the aldehyde is typically achieved under acidic conditions. researchgate.net This process is crucial when the aldehyde is needed for subsequent reactions. However, the stability of the resulting amino aldehyde can be a concern, sometimes necessitating the protection of the amine group (e.g., with a Boc group) before deprotection of the acetal. researchgate.net The challenge lies in selectively removing the acetal without cleaving other acid-sensitive protecting groups, which requires carefully controlled acidic environments. researchgate.net

Following synthesis, the basic amine functionality of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- allows for the straightforward formation of hydrochloride salts. This is a common practice to improve the stability, crystallinity, and handling of amine-containing compounds. The process generally involves treating a solution of the free base with hydrochloric acid. A similar procedure is used for related compounds, such as 2-Chloro-N,N-dimethylethylamine, to produce its stable hydrochloride salt.

Transformation from Aminoacetaldehyde Dimethyl Acetal Derivatives

Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is a direct derivative of Aminoacetaldehyde dimethyl acetal (also known as 2,2-dimethoxyethanamine). chemicalbook.comnih.gov The transformation involves the N,N-dimethylation of the primary amine of Aminoacetaldehyde dimethyl acetal. This key precursor is a versatile building block in various synthetic pathways. chemicalbook.com For instance, it is used in the synthesis of proline analogs, praziquantel, and ivabradine (B130884) hydrochloride. chemicalbook.com The transformation to the N,N-dimethyl derivative can be achieved through methods like reductive amination using formaldehyde or by alkylation with a methylating agent. The parent compound, Aminoacetaldehyde dimethyl acetal, is also used to prepare a range of N-protected derivatives for use in more complex syntheses, such as the preparation of (Z)‐2‐oxyenamides. researchgate.net

Kabachnik-Fields Reaction for Related Compounds

The Kabachnik-Fields reaction is a powerful three-component condensation used to synthesize α-aminophosphonates, which are notable for their biological activities and applications as peptide bond mimics. organic-chemistry.orgnih.gov The reaction typically involves an amine, a carbonyl compound (an aldehyde or ketone), and a hydrophosphoryl compound like a dialkyl phosphite. organic-chemistry.orgwikipedia.org

Aminoacetaldehyde dimethyl acetal, the precursor to Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, can serve as the amine component in this reaction. chemicalbook.com This leads to the formation of α-aminophosphonates with a protected aldehyde functionality. The reaction mechanism can proceed through the initial formation of an imine between the amine and the carbonyl compound, followed by nucleophilic addition of the phosphite. organic-chemistry.orgnih.gov The use of catalysts, such as magnesium perchlorate (B79767) or indium(III) chloride, can significantly improve the efficiency of this transformation. organic-chemistry.org

Table 1: Representative Kabachnik-Fields Reaction

| Component 1 (Amine) | Component 2 (Carbonyl) | Component 3 (Phosphonate) | Product Type | Reference |

|---|---|---|---|---|

| Aminoacetaldehyde dimethyl acetal | Aldehyde or Ketone | Dialkyl phosphite | α-Aminophosphonate | organic-chemistry.org, |

Utilization of 2,2-Dimethoxyacetaldehyde as a Reagent

A primary synthetic route to Ethanamine, 2,2-dimethoxy-N,N-dimethyl- involves the use of 2,2-dimethoxyacetaldehyde as a key starting material. This reagent functions as a two-carbon electrophilic building block. The synthesis is accomplished via a reductive amination reaction with dimethylamine. In this process, 2,2-dimethoxyacetaldehyde reacts with dimethylamine to form an iminium ion intermediate, which is then reduced in situ to yield the final product, N,N-dimethyl-2,2-dimethoxyethanamine. Reducing agents such as sodium triacetoxyborohydride are typically employed for this transformation.

2,2-Dimethoxyacetaldehyde itself can be prepared through methods like the Swern oxidation of 2,2-dimethoxyethanol, a process that uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride at low temperatures.

Table 2: Reductive Amination for Synthesis of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-

| Aldehyde | Amine | Reducing Agent | Product | Reference |

|---|---|---|---|---|

| 2,2-Dimethoxyacetaldehyde | Dimethylamine | Sodium triacetoxyborohydride | Ethanamine, 2,2-dimethoxy-N,N-dimethyl- |

Optimized Reaction Conditions and Parameters

The success and efficiency of the synthetic pathways described above are highly dependent on the careful control of reaction conditions.

pH Control in Synthetic Pathways

Control of pH is critical in several steps related to the synthesis and manipulation of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-. As previously mentioned, the deprotection of the acetal group requires acidic conditions. However, the presence of other acid-labile groups, such as a Boc-protecting group on the nitrogen, necessitates the use of mild and highly controlled acidic conditions to ensure selective cleavage. researchgate.net The use of solid-supported acid catalysts like Amberlyst-15 can provide a milder alternative to strong aqueous acids, allowing for deprotection while preserving sensitive functionalities. researchgate.net Conversely, the final step of forming a hydrochloride salt requires the addition of a strong acid like HCl to ensure complete protonation of the amine.

Temperature Regulation for Minimized Byproducts

Temperature is a crucial parameter for minimizing the formation of byproducts and maximizing yields. A key example is the synthesis of the precursor 2,2-dimethoxyacetaldehyde via Swern oxidation. This reaction is conducted at low temperatures (typically between -78 °C and -60 °C) to control the reactivity of the intermediate species and prevent side reactions, ensuring an efficient conversion of the primary alcohol to the desired aldehyde. Similarly, in the Kabachnik-Fields reaction, temperature control can influence the reaction rate and selectivity, while in reductive amination, it helps manage the stability of the iminium ion intermediate and the activity of the reducing agent.

Solvent System Selection and Polarity Effects

The choice of solvent is critical in the synthesis of amino acetals like Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, as it can significantly influence reaction rates, equilibrium positions, and the stability of both reactants and products. The polarity of the solvent plays a crucial role in the reaction pathway.

In related syntheses of amino acetals, a range of organic solvents have been utilized. For instance, in the preparation of analogous compounds, solvents such as dichloromethane (CH2Cl2), diethyl ether (Et2O), tetrahydrofuran (B95107) (THF), ethyl acetate (B1210297) (EtOAc), and acetonitrile (B52724) (CH3CN) have been employed. google.com The selection is often dictated by the specific reactants and reaction type. For example, in the aminolysis step to introduce the dimethylamino group, a solvent that can facilitate the nucleophilic attack without reacting with the electrophilic center is preferred.

The stability of the acetal group is a primary concern. Acetals are known to be sensitive to acidic conditions, which can cause hydrolysis back to the corresponding aldehyde and alcohol. Therefore, solvents and reagents must be chosen to maintain a neutral or basic environment. For example, the formylation of a related compound, aminoacetaldehyde diethyl acetal, utilizes propyl formate (B1220265) specifically to avoid the acidic conditions associated with reagents like formic acid, which would be detrimental to the acetal moiety. orgsyn.org

Furthermore, the physical properties of the solvent are important for purification. In some preparations of similar acetals, the product is sensitive to high temperatures, and decomposition can occur during distillation under atmospheric pressure. In such cases, using a high-boiling point solvent might be avoided, or a co-solvent like methanol can be used as an entrainer to facilitate distillation at lower temperatures. chemicalbook.com

Table 1: Solvent Systems in Related Amino Acetal Syntheses

| Solvent | Polarity (Dielectric Constant) | Typical Application/Consideration |

| Dichloromethane (CH2Cl2) | 9.1 | Preferred solvent in some multi-step syntheses for its inertness and ease of removal. google.com |

| Tetrahydrofuran (THF) | 7.5 | Common solvent for reactions involving organometallic reagents or hydrides. |

| Acetonitrile (CH3CN) | 37.5 | A polar aprotic solvent that can be used in various synthetic steps. google.com |

| Methanol (MeOH) | 32.7 | Can act as a reactant (for acetalization) and as a solvent or entrainer during purification. google.comchemicalbook.com |

| Propyl Formate | Not available | Used as a formylating agent under neutral conditions to protect acid-sensitive groups. orgsyn.org |

Catalytic Systems and Their Influence on Yield and Selectivity

Catalysis is fundamental to achieving efficient and selective synthesis of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-. Different types of catalysts are employed depending on the specific synthetic route.

In multi-step syntheses that may start from a precursor alcohol, oxidation catalysts are relevant. For example, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) is an effective catalyst for the selective oxidation of primary alcohols to aldehydes under mild conditions, often used in conjunction with a stoichiometric oxidant like sodium hypochlorite. google.com

For the crucial acetalization step, where an aldehyde reacts with methanol to form the dimethyl acetal, acid catalysis is typically required. Concentrated sulfuric acid is a common choice, used in catalytic amounts to protonate the aldehyde carbonyl group, thereby activating it for nucleophilic attack by methanol. google.com Other acid catalysts, such as zinc chloride (ZnCl2), have also been reported in related preparations. google.com

The introduction of the N,N-dimethylamino group can be achieved through various methods, including reductive amination or nucleophilic substitution. In routes involving the reaction of an appropriate precursor with dimethylamine, the basicity of the amine itself can often drive the reaction without the need for an additional catalyst. In other strategies, such as those involving Vilsmeier reagents, the reagent itself acts as a highly reactive electrophilic intermediate for formylation or related transformations. chemicalbook.com

The choice of catalyst directly impacts the reaction's yield and selectivity. An optimal catalyst will accelerate the desired reaction while minimizing side reactions, such as over-oxidation, polymerization, or decomposition of the sensitive acetal group. For instance, while strong acids are effective for acetalization, their concentration and the reaction temperature must be carefully controlled to prevent degradation of the product.

Advanced Purification and Isolation Techniques

Following synthesis, a robust purification strategy is essential to isolate Ethanamine, 2,2-dimethoxy-N,N-dimethyl- with high purity. This typically involves a combination of chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a powerful tool for both the analysis and purification of synthetic products. For a polar, basic compound like Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, both reverse-phase and normal-phase HPLC can be adapted.

Reverse-phase HPLC (RP-HPLC) is a widely used analytical technique where a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase. For the separation of amines, the mobile phase is often a mixture of water and a less polar organic solvent, such as acetonitrile or methanol.

A typical RP-HPLC method for a compound like Ethanamine, 2,2-dimethoxy-N,N-dimethyl- would involve a gradient elution. The gradient would start with a high percentage of the aqueous phase and gradually increase the percentage of acetonitrile. researchgate.net This increasing solvent strength elutes compounds based on their hydrophobicity. To improve peak shape and prevent tailing, which is common for basic compounds due to interaction with residual silanol (B1196071) groups on the stationary phase, a modifier is often added to the mobile phase. Trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) is frequently used for this purpose. researchgate.netchemass.si The TFA acts as an ion-pairing agent and suppresses the ionization of silanol groups.

Table 2: Example of a Generic RP-HPLC Gradient for Amine Separation

| Time (minutes) | % Water (with 0.1% TFA) | % Acetonitrile (with 0.1% TFA) |

| 0 | 95 | 5 |

| 20 | 5 | 95 |

| 25 | 5 | 95 |

| 26 | 95 | 5 |

| 30 | 95 | 5 |

Normal-Phase Silica (B1680970) Column Chromatography

For preparative scale purification, normal-phase column chromatography using silica gel is a common and effective method. In this technique, a polar stationary phase (silica) is used with a non-polar mobile phase. Polar compounds interact more strongly with the silica and thus elute more slowly.

The retention behavior of primary, secondary, and tertiary amines on silica columns has been studied, and a key challenge is often peak tailing due to strong interactions between the basic amine and the acidic silanol groups of the silica. nih.gov To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) or a volatile amine like n-propylamine, is often added to the eluent. nih.gov This additive competes with the analyte for the active sites on the silica, leading to more symmetrical peak shapes and improved separation.

The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate, dichloromethane, or an alcohol. The exact ratio is optimized to achieve good separation between the desired product and any impurities.

Purity Monitoring via Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is an indispensable technique for monitoring the progress of the column chromatography purification. TLC uses a stationary phase, typically silica gel coated on a plate, and a mobile phase similar to the one used for the column.

Small aliquots of the fractions collected from the column are spotted onto a TLC plate, which is then developed in a chamber containing the eluent. After development, the plate is visualized to see the separated components. Because Ethanamine, 2,2-dimethoxy-N,N-dimethyl- lacks a strong chromophore for UV visualization, a chemical stain is required. A potassium permanganate (B83412) (KMnO4) stain is effective as it reacts with the oxidizable amine functional group, appearing as a yellow or brown spot on a purple background. Another common stain is ninhydrin, although it is typically more effective for primary and secondary amines.

By comparing the retention factor (Rf) values of the spots in each fraction to the Rf of the starting material and the desired product, one can determine which fractions contain the pure compound. These pure fractions are then combined and the solvent is evaporated to yield the isolated product.

Distillation and Rectification Procedures

The purification of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- from crude reaction mixtures is critical to achieving the high purity required for its various applications. Distillation and rectification are the primary methods employed for this purpose. The boiling point of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is approximately 140-141 °C at atmospheric pressure, a key parameter in designing an effective distillation strategy.

In a typical laboratory or industrial-scale purification, a fractional distillation apparatus is utilized. The crude product, often containing unreacted starting materials, byproducts, and solvents, is heated in a distillation flask. As the temperature rises, components with lower boiling points will vaporize first. A fractionating column, packed with materials such as Raschig rings or Vigreux indentations, provides a large surface area for repeated vaporization and condensation cycles. This process, known as rectification, allows for a more efficient separation of components with close boiling points.

For Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, the initial fractions collected will typically contain lower-boiling impurities. As the distillation proceeds and the temperature at the head of the column stabilizes near the boiling point of the target compound, the desired fraction is collected. Vacuum distillation can also be employed to lower the boiling point of the compound, which is particularly useful for preventing thermal decomposition of the acetal functionality, which can be sensitive to high temperatures.

A multi-step purification process for a related compound, aminoacetaldehyde dimethyl acetal, involves an initial distillation to remove volatile components like ammonia water, followed by the addition of a base to neutralize any salts and liberate the free amine. pearson.com The subsequent rectification of this basic solution yields the purified product. pearson.com A similar strategy can be applied to the purification of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, where careful control of the distillation parameters is essential to obtain a colorless and pure liquid. pearson.com

Strategies for High Purity and Low Water Content

Achieving high purity and, crucially, a low water content is paramount for the stability and reactivity of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-. The acetal functional group is susceptible to hydrolysis, particularly in the presence of acid, which would lead to the formation of N,N-dimethylaminoacetaldehyde and methanol. Therefore, anhydrous conditions are maintained throughout the synthesis and purification process.

Several strategies are employed to ensure high purity and minimize water content:

Use of Drying Agents: Before the final distillation, the crude product is often treated with a suitable drying agent to remove residual water. Common drying agents for amines include potassium hydroxide (B78521) (KOH) or sodium sulfate (B86663) (Na₂SO₄). The choice of drying agent is critical to avoid any undesired reactions with the target compound.

Azeotropic Distillation: In some cases, azeotropic distillation can be used to remove water. By adding a solvent that forms a low-boiling azeotrope with water (e.g., toluene (B28343) or benzene), water can be effectively removed from the reaction mixture prior to the final purification step.

Inert Atmosphere: The entire purification process, including distillation and storage, is ideally conducted under an inert atmosphere, such as nitrogen or argon. This prevents the absorption of atmospheric moisture and also protects the compound from potential oxidation.

Proper Storage: Once purified, Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is stored in tightly sealed containers, often over a molecular sieve, to maintain its low water content. Storage in a cool, dry, and dark place is also recommended to prevent degradation. Commercial suppliers of high-purity Ethanamine, 2,2-dimethoxy-N,N-dimethyl- (often >98-99%) emphasize the importance of these storage conditions to ensure the integrity of the product.

The effectiveness of these strategies is typically verified using analytical techniques such as Karl Fischer titration for water content determination and gas chromatography (GC) for purity assessment.

Chemical Reactivity and Reaction Mechanisms

The chemical reactivity of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is characterized by the interplay of its two main functional groups: the tertiary amine and the dimethyl acetal. The lone pair of electrons on the nitrogen atom confers nucleophilic and basic properties, while the acetal group can act as a protected aldehyde, which can be deprotected under acidic conditions.

Nucleophilic Substitution Reactions

The tertiary amine functionality in Ethanamine, 2,2-dimethoxy-N,N-dimethyl- allows it to act as a nucleophile in various reactions. The lone pair of electrons on the nitrogen atom can attack electrophilic centers, leading to the formation of new carbon-nitrogen bonds.

One common example of a nucleophilic substitution reaction involving tertiary amines is their reaction with alkyl halides to form quaternary ammonium salts. In this reaction, the nitrogen atom of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- would attack the electrophilic carbon of an alkyl halide (e.g., methyl iodide), displacing the halide ion and forming a quaternary ammonium salt. This reaction is a standard SN2 process. libretexts.org

While specific examples for Ethanamine, 2,2-dimethoxy-N,N-dimethyl- are not extensively documented in readily available literature, the reactivity is analogous to other tertiary amines. The rate of these reactions is influenced by the steric hindrance around the nitrogen atom and the nature of the alkyl halide.

The nucleophilicity of the nitrogen atom can also be utilized in reactions with other electrophiles, such as acyl chlorides or acid anhydrides, to form acylated products. However, these reactions are more common with primary and secondary amines.

Condensation Reactions with Aldehydes or Ketones

The acetal group in Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is a protected form of an aldehyde. Under acidic conditions, the acetal can be hydrolyzed to reveal the aldehyde functionality of N,N-dimethylaminoacetaldehyde. This in-situ generated aldehyde can then participate in condensation reactions with various nucleophiles, including activated aromatic rings, enols, or enolates.

A notable example of such a condensation reaction is the Pictet-Spengler reaction. While not directly involving an external aldehyde or ketone, this reaction showcases the intramolecular condensation of a β-arylethylamine with an aldehyde or ketone. If Ethanamine, 2,2-dimethoxy-N,N-dimethyl- were modified to contain a suitable aromatic ring at the appropriate position, acidic treatment could lead to hydrolysis of the acetal followed by an intramolecular cyclization.

More directly, the liberated N,N-dimethylaminoacetaldehyde can react with enolizable ketones or other activated methylene (B1212753) compounds in aldol-type condensation reactions. These reactions are typically catalyzed by either acid or base and would lead to the formation of α,β-unsaturated carbonyl compounds bearing a dimethylaminomethyl group.

The related compound, (methylamino)acetaldehyde dimethyl acetal, has been shown to participate in the Petasis reaction, a three-component reaction with glyoxylic acid and a boronic acid, which highlights the ability of the amino acetal moiety to engage in complex transformations. pearson.com

Oxidation and Reduction Pathways

Oxidation:

The tertiary amine group of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is susceptible to oxidation. Common oxidizing agents can convert the tertiary amine into a tertiary amine N-oxide. Reagents such as hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-CPBA), or potassium permanganate (KMnO₄) are typically used for this transformation. libretexts.org The reaction involves the nucleophilic attack of the amine's lone pair on the electrophilic oxygen of the oxidizing agent.

The resulting N-oxide is a polar, often crystalline solid. The acetal group is generally stable to these oxidizing conditions, provided the reaction is carried out under neutral or slightly basic pH to prevent hydrolysis. organic-chemistry.org There are also methods for the oxidation of tertiary amines to their corresponding N-oxides using molecular oxygen, sometimes in the presence of a catalyst. google.comresearchgate.net

Reduction:

The functional groups in Ethanamine, 2,2-dimethoxy-N,N-dimethyl- (tertiary amine and acetal) are generally stable to many common reducing agents. For instance, catalytic hydrogenation (e.g., with H₂/Pd, Pt, or Ni) or hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would typically not reduce a tertiary amine or an acetal under standard conditions. organic-chemistry.orgorganic-chemistry.org

However, if the molecule were to contain other reducible functional groups, such as a nitro group, an ester, or a ketone, these could be selectively reduced in the presence of the tertiary amine and acetal moieties. For example, reductive amination procedures often tolerate the presence of acetals. organic-chemistry.org

It is important to note that under forcing conditions, such as high-pressure hydrogenation at elevated temperatures, cleavage of the C-N or C-O bonds could potentially occur, but these are not typical reduction pathways for this compound.

Hydrolysis under Acidic or Basic Conditions

Acidic Conditions:

The acetal group of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is readily hydrolyzed under acidic conditions. pearson.compearson.com This is a well-established reaction mechanism for acetals and serves as a method for deprotection to reveal the parent carbonyl compound. organic-chemistry.orgchemistrysteps.com The hydrolysis is reversible, and the equilibrium is driven towards the products by the presence of excess water. chemistrysteps.com

The mechanism for the acid-catalyzed hydrolysis proceeds as follows:

Protonation: One of the methoxy (B1213986) oxygen atoms is protonated by the acid catalyst, making it a good leaving group (methanol).

Loss of Methanol: The C-O bond of the protonated methoxy group cleaves, and a molecule of methanol departs, forming a resonance-stabilized oxocarbenium ion.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion, forming a protonated hemiacetal.

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the newly added oxygen, yielding a hemiacetal.

Protonation of the Second Methoxy Group: The second methoxy group is then protonated.

Elimination of a Second Methanol Molecule: The protonated methoxy group is eliminated as a second molecule of methanol, forming a protonated aldehyde.

Final Deprotonation: A base removes the final proton to yield N,N-dimethylaminoacetaldehyde and regenerate the acid catalyst.

Basic Conditions:

In contrast to their lability in acid, acetals are generally stable under basic or neutral conditions. organic-chemistry.org Therefore, Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is not expected to undergo significant hydrolysis in the presence of bases. This stability is a key feature of acetals and is the reason they are often used as protecting groups for aldehydes and ketones during reactions that are carried out in basic media. While some highly strained or activated amides can undergo base-catalyzed hydrolysis, the amide-like character in this molecule is not pronounced, and the acetal is the more relevant functional group in this context. mdpi.com

Ligand Behavior in Coordination Chemistry

No specific research or data have been found documenting the formation of coordination complexes between Ethanamine, 2,2-dimethoxy-N,N-dimethyl- and f-block metals, such as lanthanides or actinides. While the coordination chemistry of f-block elements with various multidentate ligands is an active area of research, the role of this specific ethanamine derivative has not been characterized. nih.govresearchgate.net

Mechanistic Investigations and Computational Studies

No specific mechanistic or computational studies focused on Ethanamine, 2,2-dimethoxy-N,N-dimethyl- were identified during the literature review. The reactivity of related enamines and acetals has been investigated, but dedicated computational analysis of the reaction mechanisms, transition states, or electronic properties of this particular compound is not available in the public domain.

Kinetic Isotope Effect (KIE) Measurements

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating the rate-determining step and transition state geometry of a reaction. This is achieved by measuring the difference in reaction rates between a molecule containing a heavy isotope and its lighter counterpart. In the context of reactions involving Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, such as hydrolysis, the KIE can reveal whether a particular bond is broken in the slowest step of the reaction.

For the acid-catalyzed hydrolysis of acetals, a well-studied analogous reaction, the observation of a significant primary KIE (kH/kD > 1) when a hydrogen atom involved in the reaction is replaced by deuterium (B1214612) can indicate that C-H bond cleavage is part of the rate-determining step. rsc.orgiaea.org Conversely, the absence of a significant KIE suggests that the bond is not broken in the rate-determining step. vaia.com For aminoacetal hydrolysis, protonation of a nitrogen or oxygen atom is often a key step. pearson.com

Hypothetical KIE Data for the Hydrolysis of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-

Due to the lack of specific published KIE data for Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, the following table presents hypothetical data based on general principles of acetal and aminoacetal hydrolysis. rsc.orgiaea.org This data illustrates the expected outcomes for different mechanistic possibilities.

| Isotopically Labeled Position | Hypothetical kH/kD | Mechanistic Implication |

| Hydrogen on the C-2 carbon | ~1.05 | C-H bond is not broken in the rate-determining step. |

| Hydrogen of the acidic catalyst (H₂O⁺/D₃O⁺) | ~2-3 | Proton transfer is involved in or before the rate-determining step. |

| Hydrogens on the N,N-dimethyl groups | ~1.02 | These C-H bonds are not directly involved in the rate-determining step. |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable tool in modern chemistry for investigating reaction mechanisms, predicting reaction pathways, and calculating the energetic profiles of reactants, intermediates, transition states, and products. whiterose.ac.uknih.gov For a molecule like Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, DFT calculations can provide a detailed atomistic view of its chemical transformations.

DFT studies on related systems, such as the hydrolysis of acetals and the reactions of amino compounds, have successfully elucidated complex reaction mechanisms. researchgate.netdntb.gov.ua These calculations can map out the potential energy surface of a reaction, identifying the most energetically favorable pathway. For instance, in the acid-catalyzed hydrolysis of an aminoacetal, DFT can be used to compare the energetics of initial protonation at the nitrogen versus the oxygen atom, helping to determine the more likely first step of the reaction. pearson.com

Hypothetical DFT Calculation Results for the Acid-Catalyzed Hydrolysis of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-

The following table presents a hypothetical energy profile for the initial steps of the acid-catalyzed hydrolysis of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, based on general knowledge of similar reactions. researchgate.net

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (Aminoacetal + H₃O⁺) | 0 | Starting materials in solution. |

| N-Protonated Intermediate | +5 | Protonation of the nitrogen atom. |

| O-Protonated Intermediate | +2 | Protonation of a methoxy oxygen atom. |

| Transition State 1 (from O-Protonated) | +15 | Transition state for the cleavage of a C-O bond. |

| Oxocarbenium Ion + Methanol | +8 | Formation of the key intermediate. |

Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from DFT calculations. Accurate computational studies would be necessary to determine the precise energy landscape for this specific reaction.

Analysis of Intermediate Formation

The direct detection or indirect observation of reaction intermediates is a cornerstone of mechanistic investigation. For reactions involving Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, identifying the transient species that form along the reaction pathway provides strong evidence for a proposed mechanism.

In a reaction involving Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, such as its use as a formylating agent for indoles, a plausible mechanism involves the formation of an electrophilic species derived from the acetal. rsc.org The reaction with the indole (B1671886) nucleophile would then proceed through an intermediate adduct before the final product is formed.

Elucidation of Rate-Determining Steps

For the hydrolysis of acetals, the formation of the resonance-stabilized carbocation intermediate is generally considered to be the rate-determining step. researchgate.net This is consistent with the observation that structural changes that stabilize this carbocation tend to increase the rate of hydrolysis. In the case of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, the presence of the nitrogen atom can influence the stability of intermediates and transition states, potentially altering the RDS compared to a simple acetal.

A general mechanism for the acid-catalyzed hydrolysis of an aminoacetal involves the following key steps:

Protonation of a heteroatom (oxygen or nitrogen).

Cleavage of a carbon-heteroatom bond to form an intermediate.

Nucleophilic attack by water.

Subsequent proton transfers to yield the final products.

Iii. Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, both proton (¹H) and carbon-13 (¹³C) NMR spectra offer a complete picture of the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- displays distinct signals corresponding to the different sets of non-equivalent protons in the molecule. chemicalbook.com The interpretation of this spectrum involves analyzing the chemical shifts, integration values (proton count), and the splitting patterns (multiplicity) of these signals. nist.gov

The protons of the two methoxy (B1213986) (–OCH₃) groups and the N,N-dimethyl (–N(CH₃)₂) group are chemically equivalent within their respective groups due to free rotation around the C-O and C-N bonds. This results in two sharp, singlet peaks in the ¹H NMR spectrum. The six protons of the N,N-dimethyl group typically appear as a singlet, as do the six protons of the two equivalent methoxy groups. Their specific chemical shifts are determined by the local electronic environment.

The ethanamine backbone consists of a methylene (B1212753) (–CH₂–) group and a methine (–CH–) group. The protons on these carbons are coupled to each other, leading to characteristic splitting patterns based on the n+1 rule. nist.gov The –CH₂– protons, being adjacent to the single –CH– proton, are split into a doublet. Conversely, the single –CH– proton is adjacent to the two –CH₂– protons and is therefore split into a triplet.

The following table summarizes the expected signals in the ¹H NMR spectrum of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-. chemicalbook.com

| Protons Assigned | Chemical Shift (ppm) | Multiplicity | Integration |

| N,N-dimethyl (–N(CH₃)₂) | ~2.22 | Singlet | 6H |

| Methylene (–CH₂–) | ~2.32 | Doublet | 2H |

| Methoxy (–OCH₃) | ~3.35 | Singlet | 6H |

| Methine (–CH–) | ~4.38 | Triplet | 1H |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

In the ¹³C NMR spectrum, each unique carbon atom in the molecule gives rise to a distinct signal. For Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, four separate signals are expected, corresponding to the four distinct carbon environments.

The chemical shifts in ¹³C NMR are highly sensitive to the electronegativity of neighboring atoms. Carbons bonded to electronegative oxygen or nitrogen atoms will appear at a higher chemical shift (downfield) compared to simple alkyl carbons.

The predicted ¹³C NMR spectral data is outlined below:

| Carbon Assigned | Chemical Shift (ppm) |

| N,N-dimethyl (–N(C H₃)₂) | ~45 |

| Methoxy (–OC H₃) | ~54 |

| Methylene (–C H₂–) | ~61 |

| Methine (–C H–) | ~104 |

Note: These are approximate chemical shift values based on typical ranges for similar functional groups. nih.gov

NMR spectroscopy is definitive in resolving potential structural ambiguities. For instance, it can clearly distinguish Ethanamine, 2,2-dimethoxy-N,N-dimethyl- from its structural isomer, 1-amino-2,2-dimethoxy-N,N-dimethylethane, which would present a completely different set of signals and splitting patterns. Furthermore, it differentiates the target compound from near relatives such as Ethanamine, 2,2-dimethoxy-N-methyl-, which lacks one of the N-methyl groups and would consequently show different integrations and chemical shifts in its NMR spectra. The presence of four unique carbon signals and the specific splitting pattern of the ethanamine backbone protons confirms the exact isomeric form.

Proton Nuclear Magnetic Resonance (1H NMR) Spectral Interpretation

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information.

For Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight (133.19 g/mol ). epa.gov The high-resolution mass spectrum can confirm the elemental composition (C₆H₁₅NO₂) with high accuracy. nih.gov

The fragmentation of the molecular ion provides further structural evidence. Common fragmentation pathways for amines and acetals include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and loss of alkoxy groups. Expected major fragments in the mass spectrum are detailed below.

| m/z Value | Likely Fragment Structure | Fragmentation Pathway |

| 118 | [M - CH₃]⁺ | Loss of a methyl radical |

| 102 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 75 | [CH(OCH₃)₂]⁺ | Cleavage of the C-C bond of the backbone |

| 58 | [CH₂N(CH₃)₂]⁺ | Alpha-cleavage, a characteristic fragmentation for amines |

Electron Ionization (EI) Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

The mass spectrum of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- exhibits a molecular ion peak ([M]⁺) corresponding to its molecular weight. With a molecular formula of C₆H₁₅NO₂, the compound has a calculated molecular weight of approximately 133.19 g/mol . nih.gov The EI mass spectrum would therefore show the molecular ion at a mass-to-charge ratio (m/z) of 133. The presence of a smaller M+1 peak at m/z 134 is also expected, arising from the natural isotopic abundance of Carbon-13. docbrown.info

The fragmentation of the molecular ion provides a unique fingerprint that is instrumental in confirming the compound's structure. The cleavage of bonds is dictated by the stability of the resulting charged fragments. For Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, the most significant fragmentation pathways involve the cleavage of C-C and C-O bonds.

According to data from the NIST Mass Spectrometry Data Center, the key fragments observed are at m/z 58, 102, and 75. nih.gov

Base Peak (m/z 58): The most abundant fragment ion, or base peak, is observed at m/z 58. This peak is characteristic of N,N-dimethyl-substituted ethylamines and is attributed to the highly stable N,N-dimethyliminium ion, [CH₂=N(CH₃)₂]⁺. It is formed via an alpha-cleavage reaction, where the bond between the two carbon atoms of the ethyl chain breaks.

Fragment at m/z 102: A significant peak at m/z 102 corresponds to the loss of a methoxy radical (•OCH₃, mass of 31 Da) from the parent molecular ion. This [M-31]⁺ fragment helps to confirm the presence of the methoxy groups.

Fragment at m/z 75: The fragment at m/z 75 is characteristic of the dimethoxyacetal group, corresponding to the [CH(OCH₃)₂]⁺ ion. This results from the cleavage of the C-C bond adjacent to the nitrogen atom.

Table 1: Prominent Ions in the EI Mass Spectrum of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-

| m/z | Proposed Fragment Ion | Formula | Comments |

|---|---|---|---|

| 133 | [C₆H₁₅NO₂]⁺ | [CH₃N(CH₃)CH₂CH(OCH₃)₂]⁺ | Molecular Ion ([M]⁺) |

| 102 | [C₅H₁₂NO]⁺ | [M - •OCH₃]⁺ | Loss of a methoxy radical |

| 75 | [C₃H₇O₂]⁺ | [CH(OCH₃)₂]⁺ | Dimethoxyacetal fragment |

| 58 | [C₃H₈N]⁺ | [CH₂N(CH₃)₂]⁺ | Base Peak; N,N-dimethyliminium ion |

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential hyphenated technique for the analysis of volatile and semi-volatile compounds. It is particularly valuable for separating and identifying positional isomers, which can be challenging to distinguish by mass spectrometry alone. nist.govchimicatechnoacta.ru The differentiation of isomers of dimethoxy-substituted phenethylamines has been successfully demonstrated using GC-MS, highlighting the technique's utility in this area. nist.govresearchgate.net

For Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, GC-MS analysis would provide a retention time specific to the compound under defined chromatographic conditions, aiding in its identification within a mixture. Furthermore, the technique is crucial for differentiating it from potential isomers, such as Ethanamine, 2,3-dimethoxy-N,N-dimethyl-. The separation of such closely related compounds can be optimized by careful selection of the GC column. For instance, studies on similar compounds have shown that columns like a DB-17MS can provide better resolution for critical isomer pairs compared to standard HP-5 columns. nist.gov In some cases, chemical derivatization, such as N-trifluoroacetylation, can be employed to enhance the volatility and chromatographic separation of isomers, leading to more reliable identification. nist.govresearchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule.

The Fourier Transform Infrared (FTIR) spectrum of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- has been recorded and is available in spectral databases. nih.gov The spectrum is characterized by absorption bands corresponding to the vibrations of its specific functional groups. Analysis of the spectrum would reveal key stretching and bending vibrations that confirm the compound's structure.

Table 2: Expected Characteristic FTIR Absorption Bands for Ethanamine, 2,2-dimethoxy-N,N-dimethyl-

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aliphatic (CH₃, CH₂) | 2850-3000 |

| C-N Stretch | Tertiary Amine | 1050-1250 |

| C-O Stretch | Acetal (B89532) | 1050-1150 (multiple bands) |

The C-H stretching vibrations from the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region. The C-N stretching of the tertiary amine and the characteristic strong C-O stretching bands of the acetal group would be prominent in the fingerprint region between 1050 and 1250 cm⁻¹. rsc.org

Complementary to FTIR, Raman spectroscopy measures the inelastic scattering of monochromatic light. The FT-Raman spectrum for Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is also documented. nih.gov Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. The key expected signals would also correspond to C-H, C-N, and C-O vibrational modes, providing a more complete vibrational profile of the molecule. The combination of both IR and Raman data allows for a comprehensive and unambiguous structural assignment.

X-ray Crystallography for Molecular Structure Elucidation

Single-Crystal X-ray Diffraction

A single-crystal X-ray diffraction experiment would be the primary method to determine the precise atomic arrangement of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-. This technique involves growing a suitable single crystal of the compound and exposing it to a focused X-ray beam. The resulting diffraction pattern is then used to construct an electron density map of the molecule, from which the positions of the individual atoms can be determined with high accuracy. The absence of such a study means that the definitive solid-state structure of this compound remains unverified.

Application of Crystallographic Software (e.g., SHELX, ORTEP-3)

Following data collection in a single-crystal X-ray diffraction experiment, specialized software is employed to solve and refine the crystal structure. Programs like SHELX are instrumental in processing the raw diffraction data to generate an initial structural model. Subsequently, software such as ORTEP-3 (Oak Ridge Thermal-Ellipsoid Plot Program) is used to visualize the molecule, often depicted with thermal ellipsoids that represent the anisotropic displacement of atoms. As no initial diffraction data is available for Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, the application of these powerful analytical tools has not been possible.

Visualization of Electron Density and Thermal Ellipsoid Plots

The final results of an X-ray crystallographic analysis are often presented as visualizations of the electron density map and thermal ellipsoid plots. The electron density map confirms the connectivity of the atoms, while thermal ellipsoid plots provide information about atomic vibrations within the crystal lattice. These graphical representations are crucial for a comprehensive understanding of the molecule's structure and its behavior in the solid state. Due to the absence of the necessary experimental data, these visualizations for Ethanamine, 2,2-dimethoxy-N,N-dimethyl- are not available.

Iv. Applications in Advanced Organic Synthesis and Materials Science

Building Block in Complex Molecule Synthesis

The presence of two distinct functional groups makes Ethanamine, 2,2-dimethoxy-N,N-dimethyl- a useful synthon in multistep organic synthesis. The dimethyl acetal (B89532) serves as a stable protecting group for a reactive aldehyde functionality, which can be unveiled under specific acidic conditions for subsequent reactions.

Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is recognized as a key intermediate in the pharmaceutical industry. bldpharm.com It belongs to a class of 2-aminoacetaldehyde (B1595654) derivatives that are considered crucial synthetic building blocks for the preparation of active pharmaceutical ingredients (APIs). google.com The core utility of this compound lies in its ability to introduce a protected two-carbon chain containing a nitrogen atom into a target molecule. The acetal group can be hydrolyzed in situ during a reaction sequence, liberating the aldehyde to participate in cyclization reactions, which is a common strategy in the synthesis of drug scaffolds. google.com

While not a direct precursor to natural amino acids, Ethanamine, 2,2-dimethoxy-N,N-dimethyl- and related compounds are instrumental in synthesizing substituted amine derivatives. The chemistry of 2-aminoacetaldehyde derivatives is central to building complex molecular frameworks. For instance, synthetic methods have been developed to produce various 1-substituted-2,2-dimethoxyethylamine hydrochlorides. google.com These structures serve as foundational precursors that can be further elaborated into more complex molecules, including non-natural or substituted amino acid-like structures, which are of growing interest in medicinal chemistry.

A significant application of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is in the synthesis of biologically important nitrogen-containing heterocyclic compounds. google.com The general strategy involves incorporating the dimethylamino acetal moiety into a larger molecule. Subsequent treatment with acid triggers deprotection of the acetal to form the corresponding aldehyde, which then undergoes an intramolecular cyclization reaction. This pathway is a convenient method for constructing a variety of heterocyclic systems that form the core of many bioactive compounds. google.com

Table 1: Examples of Heterocyclic Scaffolds Synthesized Using Aminoacetaldehyde Acetal Precursors

| Heterocyclic Compound | Significance |

|---|---|

| Isoquinolines | Core structure in numerous alkaloids and pharmaceuticals. |

| Indoles | Prevalent in a wide range of biologically active compounds, including neurotransmitters and drugs. |

| Pyrazoles | Found in many anti-inflammatory, analgesic, and other medicinal agents. |

| Pyrazines | Component of various natural products and synthetic compounds with diverse biological activities. |

This table is based on findings related to the utility of 2-aminoacetaldehyde derivatives in synthesis. google.com

Catalysis and Reagent Applications

The tertiary amine group in Ethanamine, 2,2-dimethoxy-N,N-dimethyl- imparts basic and nucleophilic character, making it suitable for use as a catalyst, particularly in the production of polymers like polyurethanes.

In the realm of polymer chemistry, Ethanamine, 2,2-dimethoxy-N,N-dimethyl- functions as an amine catalyst. Its primary role is observed in polyaddition reactions, such as the formation of polyurethanes. Amine catalysts are essential for controlling the rate of polymerization between polyols and isocyanates. americanchemistry.comnih.gov The catalytic activity of tertiary amines is dependent on their chemical structure and basicity. americanchemistry.com They accelerate the reaction, ensuring that the polymer chains build up efficiently to achieve the desired molecular weight and material properties.

The most prominent catalytic application of compounds like Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is in the manufacturing of polyurethane foams. vidavicus.comgoogle.com In these systems, tertiary amine catalysts are used to precisely control two main reactions: the gelling reaction (isocyanate + polyol) and the blowing reaction (isocyanate + water), which generates carbon dioxide gas for foaming. americanchemistry.com

Table 2: Example Formulation for a Semi-Rigid Polyurethane Foam Illustrating the Role of an Amine Catalyst

| Component | Parts by Weight | Purpose |

|---|---|---|

| Polyetherpolyol | 100 | Backbone of the polymer |

| Water | 2.8 | Blowing agent (reacts with isocyanate to form CO2) |

| Cross-linking agent (e.g., Triethanolamine) | 3.0 | Enhances network structure |

| Amine Catalyst | Varied | Controls reaction rates (gelling and blowing) |

| Isocyanate (e.g., Crude MDI) | Index: 1.05 | Reacts with polyol and water to form the polyurethane |

This table is adapted from a representative formulation for producing polyurethane foams and demonstrates the essential role of the catalyst component. google.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-substituted-2,2-dimethoxyethylamine hydrochloride |

| 2-aminoacetaldehyde |

| Carbon dioxide |

| Crude MDI (Methylene diphenyl diisocyanate) |

| Ethanamine, 2,2-dimethoxy-N,N-dimethyl- |

| Indole (B1671886) |

| Isocyanate |

| Isoquinoline |

| Polyetherpolyol |

| Polyol |

| Pyrazine |

| Pyrazole |

| Triethanolamine |

Utility in Organic Transformations

Recent advancements in photoredox catalysis have highlighted the utility of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- as an effective formylating agent. nih.govresearchgate.net Specifically, it has been successfully employed in the C-3 formylation of indoles, a crucial transformation in the synthesis of various biologically active compounds and natural products. nih.govresearchgate.netresearchgate.net

A key study demonstrates a red-light-mediated C-3 formylation of indoles using a helical carbenium ion as a photocatalyst, with Ethanamine, 2,2-dimethoxy-N,N-dimethyl- serving as the formylating source. nih.gov This method is noted for its broad substrate scope and mild reaction conditions, offering a scalable and efficient pathway to C-3 formylated indoles. nih.govresearchgate.net The reaction proceeds under visible light, which presents a more environmentally benign and sustainable alternative to traditional formylation methods that often require harsh reagents and conditions. researchgate.netresearchgate.net

The operational simplicity, use of readily available and inexpensive reagents, and ambient reaction temperatures make this protocol highly versatile for diverse synthetic applications. researchgate.net Furthermore, the methodology has been shown to be scalable, a critical factor for its potential adoption in larger-scale chemical synthesis. researchgate.net

Research in Drug Discovery and Medicinal Chemistry

The exploration of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- in the realm of drug discovery and medicinal chemistry is still in its nascent stages. While direct and extensive research on its biological activities is limited, its application in the synthesis of pharmaceutically relevant scaffolds has been noted.

Lead Compound in Drug Discovery

Currently, there is no direct evidence in the reviewed scientific literature to suggest that Ethanamine, 2,2-dimethoxy-N,N-dimethyl- itself serves as a lead compound in drug discovery. Its primary role appears to be as a reagent in the synthesis of more complex molecules with potential therapeutic applications.

Neuropharmacological Investigations

Specific neuropharmacological investigations centered on Ethanamine, 2,2-dimethoxy-N,N-dimethyl- have not been identified in the current body of scientific literature. While some neuroactive compounds are known to be produced by microorganisms and can influence human health, there is no specific research linking this particular compound to neuropharmacological effects. nih.govnih.gov

Role in Studying Metalloproteins and Metalloenzymes

There is currently no available research that describes a role for Ethanamine, 2,2-dimethoxy-N,N-dimethyl- in the study of metalloproteins and metalloenzymes.

Industrial Relevance and Emerging Technologies

The industrial relevance of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is primarily linked to its application in scalable organic synthesis. The development of formylation reactions that are efficient and can be performed on a larger scale suggests its potential utility in the pharmaceutical and chemical industries. researchgate.netmdpi.com The use of this compound in photoredox catalysis, a technology with growing industrial applications, further underscores its potential in emerging manufacturing processes. researchgate.net

A patent for the treatment of pruritus using 4-arylpiperidine derivatives mentions Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, indicating its use in the synthesis of compounds with potential commercial applications in the pharmaceutical sector. google.com

Improvement of Mechanical Properties of Materials

There is currently no scientific research or published data to suggest that "Ethanamine, 2,2-dimethoxy-N,N-dimethyl-" is used to directly improve the mechanical properties of materials. Searches of chemical databases and scientific literature did not yield any studies where this compound was incorporated into polymers, composites, or other materials for the purpose of enhancing characteristics such as tensile strength, flexibility, or durability. Its primary role appears to be as a reactive intermediate rather than a structural component in material science.

Potential in Agrochemicals

The potential for "Ethanamine, 2,2-dimethoxy-N,N-dimethyl-" in agrochemicals is not supported by available research. In fact, safety data sheets for this compound explicitly advise against its use in pesticides or biocidal products. Its role is generally confined to laboratory-scale organic synthesis, and there is no indication of its use or investigation as an active ingredient in herbicides, insecticides, or fungicides.

Research on Ethanamine, 2,2-dimethoxy-N,N-dimethyl- Remains Undisclosed in Publicly Available Literature

Despite a comprehensive search of scientific databases and public records, there is currently no publicly available research detailing the biological and pharmacological properties of the chemical compound Ethanamine, 2,2-dimethoxy-N,N-dimethyl-.

Initial searches confirmed the chemical identity of the compound, with its CAS number 38711-20-5, and provided basic physical and chemical properties. chemicalbook.comnih.govepa.gov The compound is listed by various chemical suppliers, indicating its availability for research and industrial purposes. acmec.com.cnapolloscientific.co.ukbiosynth.comspectrumchemical.comthermofisher.comchemicalbook.comscbt.combldpharm.com However, extensive queries aimed at uncovering studies related to its biological activity, neuropharmacological effects, anticancer potential, or applications in drug delivery have not yielded any specific findings.